molecular formula C12H19N3O5 B14698284 N,N-diethylethanamine;2,5-dinitrophenol CAS No. 22300-99-8

N,N-diethylethanamine;2,5-dinitrophenol

Cat. No.: B14698284
CAS No.: 22300-99-8
M. Wt: 285.30 g/mol
InChI Key: FRCTZTJGZUICIM-UHFFFAOYSA-N
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Description

Overview of Organic Salt Formation from Amines and Phenols

The formation of organic salts from the reaction of amines and phenols is a classic acid-base reaction involving the transfer of a proton (H⁺) from the acidic phenolic hydroxyl group to the basic amine nitrogen atom. rsc.orgnih.gov In the case of diethylammonium (B1227033) 2,5-dinitrophenolate, the proton is transferred from the hydroxyl group of 2,5-dinitrophenol (B1207554) to the nitrogen atom of N,N-diethylethanamine (triethylamine). spectroscopyonline.com This transfer results in the formation of a diethylammonium cation and a 2,5-dinitrophenolate anion, which are held together by electrostatic attraction.

The extent of proton transfer in such systems is influenced by the acidity of the phenol (B47542) and the basicity of the amine. The presence of electron-withdrawing groups, such as the two nitro groups on the phenol ring, significantly increases the acidity of the phenolic proton, making the proton transfer more favorable. nih.gov Conversely, the ethyl groups on the amine enhance its basicity. The resulting salt exhibits distinct physical and chemical properties compared to its constituent acid and base.

Table 1: Properties of Reactants

CompoundMolar Mass ( g/mol )pKa
2,5-Dinitrophenol184.11~5.22
N,N-diethylethanamine101.19~10.75 (of the conjugate acid)

Significance of Proton Transfer Complexes in Molecular Crystallography and Supramolecular Architectures

Proton transfer complexes, such as diethylammonium 2,5-dinitrophenolate, are of significant interest in the fields of molecular crystallography and supramolecular chemistry. researchgate.netnih.gov The formation of ionic species and the presence of hydrogen bond donors and acceptors facilitate the construction of well-defined, ordered, and predictable crystalline structures. proquest.com These non-covalent interactions, including hydrogen bonds, ion pairing, and π-π stacking, play a crucial role in the self-assembly of molecules into extended networks. researchgate.netnih.gov

Structural and Chemical Context of Diethylammonium 2,5-Dinitrophenolate within the Dinitrophenolate Class

Diethylammonium 2,5-dinitrophenolate belongs to the broader class of dinitrophenolates. The dinitrophenol isomers (such as 2,4-dinitrophenol (B41442) and 2,6-dinitrophenol) and their corresponding salts have been extensively studied. nih.govcdc.gov The position of the nitro groups on the aromatic ring influences the electronic properties of the molecule, including its acidity and the charge distribution in the resulting anion. nih.govwikipedia.org

The crystal structures of various dinitrophenolate salts reveal a rich variety of hydrogen bonding motifs and supramolecular assemblies. The nitro groups are effective hydrogen bond acceptors, while the ammonium (B1175870) cation acts as a hydrogen bond donor. The interplay of these interactions leads to the formation of one-, two-, or three-dimensional networks. The specific architecture adopted by diethylammonium 2,5-dinitrophenolate will be determined by the size and shape of the diethylammonium cation and the electronic distribution within the 2,5-dinitrophenolate anion.

Table 2: Comparison of Dinitrophenol Isomers

IsomerMelting Point (°C)Acidity (pKa)
2,4-Dinitrophenol112-1144.09
2,5-Dinitrophenol108~5.22
2,6-Dinitrophenol63-643.71

Properties

CAS No.

22300-99-8

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

N,N-diethylethanamine;2,5-dinitrophenol

InChI

InChI=1S/C6H4N2O5.C6H15N/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3

InChI Key

FRCTZTJGZUICIM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Strategies and Crystallization Mechanisms of Diethylammonium 2,5 Dinitrophenolate

Controlled Synthesis of Diethylammonium (B1227033) 2,5-Dinitrophenolate

The synthesis of Diethylammonium 2,5-Dinitrophenolate is achieved through a direct acid-base reaction between N,N-diethylethanamine and 2,5-dinitrophenol (B1207554). The key to obtaining high-quality single crystals lies in the meticulous control of the crystallization process.

Solution-based crystallization is the most common and effective method for growing crystals of amine-phenolate salts. This typically involves dissolving the two components in a suitable solvent, followed by inducing supersaturation to promote crystal formation.

A general procedure involves the portion-wise addition of the amine to a solution of the phenol (B47542) to ensure a homogeneous reaction mixture. google.com The resulting salt can then be crystallized using several techniques:

Slow Evaporation: A solution of the salt in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration leads to the formation of well-defined crystals. A common approach is to dissolve equimolar amounts of N,N-diethylethanamine and 2,5-dinitrophenol in a solvent like ethanol (B145695) or methanol (B129727) and allow for slow evaporation at room temperature. researchgate.net

Cooling Crystallization: A saturated solution of the salt is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures leads to crystallization.

Solvent Diffusion: This technique involves dissolving the salt in a good solvent, and then layering a miscible "anti-solvent" (in which the salt is poorly soluble) on top. Diffusion of the anti-solvent into the primary solution reduces the salt's solubility and induces crystallization at the interface.

After formation, the crystalline product can be separated by filtration and purified by washing with a small amount of a solvent in which the salt is sparingly soluble, followed by drying. google.com

The size, shape (morphology), and quality of the resulting crystals are highly dependent on several experimental parameters. Understanding and controlling these factors is crucial for obtaining crystals suitable for applications such as X-ray diffraction analysis.

FactorInfluence on Crystal Growth and Morphology
Supersaturation The driving force for crystallization. A low level of supersaturation generally favors the growth of fewer, larger, and higher-quality crystals. High supersaturation can lead to rapid precipitation and the formation of many small or poorly formed crystals.
Temperature Affects both the solubility of the salt and the kinetics of nucleation and growth. Slower cooling rates in cooling crystallization typically result in better crystals.
Solvent Choice The polarity, viscosity, and ability of the solvent to interact with the solute molecules can significantly influence crystal habit. Solvents that can form hydrogen bonds with the diethylammonium or 2,5-dinitrophenolate ions may alter the relative growth rates of different crystal faces.
Impurities The presence of impurities can inhibit or alter crystal growth by adsorbing onto specific crystal faces, thereby changing the crystal morphology. Conversely, certain additives can be intentionally introduced to control crystal habit.
Stirring/Agitation Agitation of the solution can influence the nucleation rate and prevent the settling of crystals, but excessive agitation can lead to the formation of smaller or damaged crystals.

Elucidation of Crystallization Pathways

The formation of a crystal from a solution is a multi-step process that begins with nucleation, the birth of a new crystalline entity, followed by its growth into a larger crystal.

Nucleation is the initial stage of crystallization, where molecules in a solution begin to assemble into ordered clusters that can grow into macroscopic crystals. nih.gov For Diethylammonium 2,5-Dinitrophenolate, this process involves the coming together of diethylammonium cations and 2,5-dinitrophenolate anions.

Classical Nucleation Theory (CNT): This theory posits that molecules in a supersaturated solution undergo random fluctuations to form small, unstable clusters (embryos). If a cluster reaches a critical size (the nucleus), the energy barrier for its formation is overcome, and it can then grow spontaneously. researchgate.net The rate of nucleation is highly dependent on the level of supersaturation.

Non-Classical Nucleation Pathways: More recent research has revealed more complex, multi-step nucleation mechanisms. For some systems, molecules may first form dense, disordered liquid-like clusters. mdpi.com Within these clusters, ordering can occur, leading to the formation of a crystalline nucleus. This two-step mechanism can be particularly relevant for organic salts where strong intermolecular interactions are at play. mdpi.com

The induction period, which is the time elapsed before the appearance of the first crystals, is a key experimental parameter used to study nucleation kinetics. researchgate.net

The assembly of diethylammonium cations and 2,5-dinitrophenolate anions into a stable crystal lattice is governed by a hierarchy of intermolecular interactions. These non-covalent forces are directional and are the foundation of crystal engineering.

Charge-Assisted Hydrogen Bonds: The primary and strongest interaction is the hydrogen bond between the ammonium (B1175870) proton of the diethylammonium cation (N⁺-H) and the oxygen atoms of the phenolate (B1203915) and nitro groups of the 2,5-dinitrophenolate anion (O⁻ and O of NO₂). These N-H···O bonds are crucial in forming the initial dimers or chains that serve as the building blocks for the crystal. nih.govnih.gov

π-π Stacking: The electron-deficient aromatic ring of the 2,5-dinitrophenolate anion can interact with other aromatic rings through π-π stacking interactions. These interactions contribute to the stabilization of the crystal packing, often leading to columnar or layered structures. researchgate.net

The interplay of these interactions dictates the arrangement of ions in the crystal lattice, influencing the final crystal structure and properties. nih.govmdpi.com

Principles of Crystal Engineering Applied to Amine-Phenolate Salts

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. acs.org Amine-phenolate salts are excellent candidates for crystal engineering studies due to the predictability and strength of the interactions involved.

The key principle is the use of "supramolecular synthons," which are robust and predictable non-covalent interactions that can be reliably used to assemble molecules into desired architectures. For amine-phenolate salts, the primary synthon is the charge-assisted hydrogen bond between the amine cation and the phenolate anion.

A particularly relevant and strong interaction in this context is the phenol-phenolate (PhOH···PhO⁻) supramolecular heterosynthon. nih.govresearchgate.net While not directly applicable to a 1:1 salt, its strength underscores the power of charge-assisted hydrogen bonds involving phenolic oxygen atoms. In the case of Diethylammonium 2,5-Dinitrophenolate, the analogous N⁺-H···O⁻ interaction serves as the primary and most reliable synthon for crystal construction. The predictability of this interaction allows for a rational approach to designing crystalline materials with specific packing arrangements.

Advanced Structural and Spectroscopic Characterization

Single Crystal X-ray Diffraction for Comprehensive Structural Analysis

No published single-crystal X-ray diffraction data was found for triethylammonium (B8662869) 2,5-dinitrophenolate. This analysis is essential for definitively determining the three-dimensional structure of a crystalline solid.

Information on the unit cell dimensions (a, b, c, α, β, γ) and the space group symmetry for this specific compound is not available.

Without crystallographic data, a detailed analysis of bond lengths, bond angles, and the specific conformations of the triethylammonium cation and the 2,5-dinitrophenolate anion in the solid state cannot be performed.

The presence and geometry of π-π stacking interactions between the aromatic rings of the 2,5-dinitrophenolate anions cannot be confirmed or characterized without a crystal structure analysis.

Vibrational Spectroscopy for Protonation State and Functional Group Identification

A specific FT-IR spectrum for triethylammonium 2,5-dinitrophenolate could not be located. Such a spectrum would be necessary to confirm the proton transfer from the phenolic hydroxyl group to the amine, evidenced by the presence of an N-H stretching band and the absence of the broad O-H stretch of the phenol (B47542). It would also show characteristic bands for the nitro groups (asymmetric and symmetric stretches), and vibrations of the triethylammonium cation and the aromatic ring.

Raman Spectroscopy

Raman spectroscopy, a technique sensitive to molecular vibrations, provides valuable insights into the structural framework of molecules. The formation of a salt from N,N-diethylethanamine and 2,5-dinitrophenol (B1207554) would be expected to produce a Raman spectrum that is a composite of the spectra of the triethylammonium cation and the 2,5-dinitrophenolate anion, with characteristic shifts in vibrational frequencies due to the change in their chemical environments.

N,N-diethylethanamine (Triethylamine): The Raman spectrum of triethylamine (B128534) is characterized by vibrations of its ethyl groups, including C-H stretching, C-C stretching, and various bending modes.

2,5-Dinitrophenol: The Raman spectrum of 2,5-dinitrophenol is dominated by vibrations of the aromatic ring and the nitro groups. chemicalbook.comnih.gov Key vibrational modes include symmetric and asymmetric stretching of the NO2 groups, C-N stretching, and in-plane and out-of-plane bending of the aromatic C-H bonds.

Expected Changes upon Salt Formation:

Upon proton transfer, the most significant changes in the Raman spectrum are anticipated in the vibrational modes associated with the N-H bond of the newly formed triethylammonium cation and the phenolate (B1203915) group of the 2,5-dinitrophenolate anion. A new band corresponding to the N-H stretching vibration would appear for the triethylammonium cation. For the 2,5-dinitrophenolate anion, the deprotonation of the hydroxyl group would lead to shifts in the vibrational frequencies of the aromatic ring and the C-O bond. The symmetric and asymmetric stretching frequencies of the NO2 groups may also be perturbed due to changes in the electronic distribution within the anion.

Interactive Data Table: Key Raman Shifts

CompoundFunctional GroupExpected Raman Shift (cm⁻¹)Comment
N,N-diethylethanamineC-H stretch (alkyl)2800-3000Characteristic of ethyl groups.
2,5-DinitrophenolNO₂ symmetric stretch~1350Typical for nitroaromatics.
2,5-DinitrophenolAromatic ring modes1500-1600Ring stretching vibrations.
Triethylammonium CationN-H stretch~3200Appearance upon protonation.
2,5-Dinitrophenolate AnionC-O stretchShifted upon deprotonationChange in bond order.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Probing

NMR spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei. The formation of the N,N-diethylethanamine;2,5-dinitrophenol salt would result in distinct changes in the chemical shifts of the protons and carbons in both the cation and the anion.

N,N-diethylethanamine (Triethylamine): In the ¹H NMR spectrum, triethylamine typically shows a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. researchgate.netchegg.com In the ¹³C NMR spectrum, two distinct signals are observed for the methylene and methyl carbons. chegg.com

2,5-Dinitrophenol: The ¹H NMR spectrum of 2,5-dinitrophenol exhibits signals in the aromatic region, with chemical shifts and coupling patterns determined by the positions of the nitro groups. chemicalbook.com The phenolic proton gives a characteristic signal that can be broad and its position may vary with solvent and concentration. The ¹³C NMR spectrum shows six signals for the aromatic carbons, with the carbons bearing the nitro and hydroxyl groups showing distinct chemical shifts.

Expected Changes upon Salt Formation:

The protonation of the nitrogen atom in triethylamine to form the triethylammonium cation would lead to a downfield shift of the adjacent methylene proton signals in the ¹H NMR spectrum due to the deshielding effect of the positive charge. researchgate.net Similarly, the methylene carbon signal in the ¹³C NMR spectrum would also shift downfield. For 2,5-dinitrophenol, deprotonation to the 2,5-dinitrophenolate anion would cause an upfield shift of the aromatic proton signals due to the increased electron density on the aromatic ring. The chemical shifts of the aromatic carbons would also be affected, reflecting the change in the electronic structure upon phenolate formation.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm)

Compound/IonGroup¹H NMR (Expected)¹³C NMR (Expected)
N,N-diethylethanamine-CH₂-~2.5 (q)~47
N,N-diethylethanamine-CH₃~1.0 (t)~12
Triethylammonium Cation-CH₂->2.5 (downfield shift)>47 (downfield shift)
2,5-DinitrophenolAromatic H7.5-8.5115-160
2,5-Dinitrophenolate AnionAromatic H<7.5-8.5 (upfield shift)Shifted due to increased electron density

Solid-state NMR (ssNMR) provides information about the structure and dynamics of materials in the solid state. For the this compound salt, ssNMR could be used to probe the local environments of the carbon, nitrogen, and hydrogen atoms, and to understand the packing and intermolecular interactions in the crystal lattice.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the ¹³C and ¹⁵N nuclei. The chemical shifts observed in the solid-state would be sensitive to the crystalline environment, including hydrogen bonding between the triethylammonium cation and the 2,5-dinitrophenolate anion. While specific ssNMR data for this compound are not available, the principles of ssNMR suggest that it would be a valuable technique for characterizing its solid-state structure. bruker.combruker.com

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The formation of the 2,5-dinitrophenolate anion from 2,5-dinitrophenol results in significant changes in the UV-Vis absorption spectrum.

N,N-diethylethanamine (Triethylamine): Triethylamine, being a saturated amine, does not have significant absorption in the near-UV and visible regions. Its absorption is typically in the far UV region. nist.govreddit.comresearchgate.net

2,5-Dinitrophenol: The UV-Vis spectrum of 2,5-dinitrophenol in a neutral or acidic solution shows absorption bands in the UV region, corresponding to π-π* transitions within the aromatic ring and n-π* transitions of the nitro groups. nist.gov

Expected Changes upon Salt Formation:

Deprotonation of 2,5-dinitrophenol to form the 2,5-dinitrophenolate anion leads to a bathochromic (red) shift in the absorption maxima. This is due to the increased electron-donating ability of the phenoxide oxygen, which extends the conjugation and lowers the energy of the electronic transitions. The solution would be expected to develop a more intense color upon salt formation. The position of the absorption maxima of the 2,5-dinitrophenolate anion can be influenced by the solvent polarity. rsc.org

Interactive Data Table: UV-Vis Absorption Maxima (λmax)

Compound/IonExpected λmax (nm)Transition TypeComment
N,N-diethylethanamine<220n-σAbsorption in the far UV.
2,5-Dinitrophenol~260, ~350π-π, n-πIn neutral/acidic solution.
2,5-Dinitrophenolate Anion>350π-π, n-π*Bathochromic shift upon deprotonation.

Investigation of Intermolecular Interactions and Supramolecular Assembly

Characterization of Proton Transfer Equilibrium in Amine-Phenol Systems

The interaction between an amine and a phenol (B47542) can range from a neutral hydrogen-bonded complex (O–H⋯N) to a proton-transferred ion pair (O⁻⋯H–N⁺). The position of this equilibrium is a sensitive function of the relative acid-base strengths of the components and the surrounding environment.

The extent of proton transfer in an amine-phenol adduct is fundamentally governed by the difference between the pKa of the protonated amine (R₃NH⁺) and the phenol (ArOH), often denoted as ΔpKa. A large, positive ΔpKa value generally favors the formation of the ion-pair species.

This significant difference in pKa suggests that a complete or nearly complete proton transfer from the 2,5-dinitrophenol (B1207554) to the N,N-diethylethanamine is highly probable, resulting in the formation of a triethylammonium (B8662869) cation and a 2,5-dinitrophenolate anion.

Proton affinity (PA) is another crucial factor, representing the negative of the enthalpy change for the gas-phase protonation of a molecule. The proton affinity of the amine must be sufficiently high to facilitate the capture of the proton from the phenol. researchgate.net For amines with a proton affinity greater than approximately 204 kcal/mol, oxidation of the phenol-amine complex has been shown to result in proton transfer. researchgate.net

Table 1: Acid-Base Properties of System Components

CompoundTypepKa
N,N-diethylethanamine (Conjugate Acid)Amine~10.75 wikipedia.org
2,4-dinitrophenol (B41442) (as an analog)Phenol~4.1 nih.gov

The transfer of a proton from a phenol to an amine is a dynamic process that can be described by a potential energy surface. For many amine-phenol systems, this surface features two minima corresponding to the neutral hydrogen-bonded complex and the proton-transferred ion pair. The relative energies of these states and the height of the activation barrier separating them determine the kinetics and equilibrium of the process. nih.gov

In systems with a large ΔpKa, such as the one under investigation, the potential energy surface is often a single-well potential, with the minimum corresponding to the ion-pair state (O⁻⋯H–N⁺). nih.gov This implies that the proton transfer is a barrierless process upon complex formation. Theoretical studies on similar systems show that as the acidity of the phenol increases (due to electron-withdrawing groups), the barrier for proton exchange is significantly reduced. nih.gov The solvent environment also plays a critical role; polar solvents can further stabilize the resulting ion pair, lowering the energy of the proton-transferred state. nih.gov

Dominant Role of Hydrogen Bonding in Crystal Packing

Hydrogen bonds are directional, specific interactions that are paramount in molecular recognition and crystal engineering. rsc.orgmdpi.com In the N,N-diethylethanamine-2,5-dinitrophenol system, the formation of a strong N⁺–H⋯O⁻ hydrogen bond, following proton transfer, is the primary interaction that dictates the supramolecular assembly.

Strong Hydrogen Bonds: The most significant interaction in the crystal lattice is the charge-assisted hydrogen bond between the triethylammonium cation and the 2,5-dinitrophenolate anion. This N⁺–H⋯O⁻ bond is exceptionally strong due to the significant electrostatic attraction between the formally charged donor and acceptor groups. rsc.org This interaction is the cornerstone of the primary structural motif. Additional strong hydrogen bonds can form between the N⁺–H group and the oxygen atoms of the nitro groups, leading to a more complex network.

Table 2: Representative Hydrogen Bond Geometries in Amine-Phenol Systems

Donor (D)Acceptor (A)Interaction TypeTypical D···A Distance (Å)
N⁺–HO⁻ (phenolate)Strong, Charge-Assisted2.6 - 2.8 rsc.org
N⁺–HO (nitro)Strong, Charge-Assisted2.7 - 2.9
C–H (aliphatic)O (phenolate/nitro)Weak3.0 - 3.5 researchgate.net
C–H (aromatic)O (phenolate/nitro)Weak3.1 - 3.6 researchgate.net

The predictable and robust patterns of hydrogen bonds in molecular crystals are known as supramolecular synthons. nih.gov These synthons act as building blocks for designing and understanding crystal structures. In amine-phenol cocrystals, the interactions between the hydroxyl/phenolate (B1203915) and amine/ammonium (B1175870) groups form characteristic synthons. nih.govmdpi.com

Given the proton transfer, the primary synthon in the N,N-diethylethanamine-2,5-dinitrophenol crystal would involve the triethylammonium cation and the 2,5-dinitrophenolate anion. A common motif involves the N⁺–H group donating a hydrogen bond to the phenolate oxygen. If another acceptor site, such as a nitro group oxygen, on a neighboring anion accepts a bond from the same cation, a chain or ring can be formed.

Graph set notation provides a systematic way to describe these hydrogen-bonding patterns. nih.gov A motif is described by a designator (e.g., C for chain, R for ring, D for discrete), a subscript indicating the number of acceptors, a superscript indicating the number of donors, and the number of atoms in the pattern in parentheses. For instance, a simple dimeric ring formed by two N-H···O bonds would be denoted as R²₂(n), where 'n' is the number of atoms in the ring. researchgate.net The specific synthons and their graph set notations in this complex would depend on which oxygen atoms (phenolate or nitro) act as acceptors for the N⁺–H donor.

Contributions of Other Non-Covalent Interactions

Beyond the directional hydrogen bonds, the crystal packing is further stabilized by a variety of other non-covalent interactions that fill the space efficiently and maximize attractive forces. acs.org

In the crystal structure of the N,N-diethylethanamine-2,5-dinitrophenol complex, π-π stacking interactions are likely to occur between the electron-deficient aromatic rings of the 2,5-dinitrophenolate anions. The nitro groups withdraw electron density, making the ring π-acidic and promoting face-to-face or offset stacking arrangements. These interactions are crucial for organizing the anions into columns or layers within the crystal lattice.

Design Principles for Supramolecular Architectures

The assembly of molecules into well-defined, higher-order structures is a cornerstone of supramolecular chemistry and materials science. nih.gov The formation of the triethylammonium 2,5-dinitrophenolate crystal is an example of hierarchical self-assembly, where interactions are controlled to build complex architectures. nih.gov Several key principles govern this process:

Molecular Recognition: The process begins with the specific recognition between the 2,5-dinitrophenol (proton donor) and the triethylamine (B128534) (proton acceptor). The complementarity in their acidity and basicity leads to a predictable proton transfer, forming the ionic pair that is the fundamental building block of the supramolecular structure.

Hierarchical Assembly: Once the primary ionic pair is formed, these units assemble into a larger, ordered structure. The strongest interactions (ionic forces and charge-assisted hydrogen bonds) define the primary structural motifs, such as ion pairs or chains. Weaker forces, like Van der Waals interactions and π-π stacking of the dinitrophenolate rings, then guide the packing of these motifs into the final three-dimensional crystal lattice. nih.gov

Directionality and Reversibility: Non-covalent interactions, particularly hydrogen bonds, are highly directional. nih.gov The specific geometry of the N—H⋯O bond, for instance, imposes constraints on the relative positioning of the cation and anion, leading to a well-ordered, rather than amorphous, solid. These interactions are also reversible, meaning the system can anneal into the most thermodynamically stable crystalline form.

Charge and Steric Complementarity: The size and shape of the ions play a critical role. The bulky triethylammonium cation must be accommodated within the lattice formed by the planar 2,5-dinitrophenolate anions. The final packing arrangement represents an optimal balance between maximizing attractive electrostatic interactions and minimizing steric repulsion between the ethyl groups of the cations and the nitro groups of the anions.

These principles allow for the rational design of crystalline materials where the arrangement of components can be tailored to achieve specific material properties. nih.gov

Computational and Theoretical Studies of Diethylammonium 2,5 Dinitrophenolate

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and properties of molecular systems due to its favorable balance of accuracy and computational cost. nih.gov It is extensively used to determine optimized geometries, vibrational frequencies, and various electronic parameters that characterize the compound's reactivity and stability.

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For Diethylammonium (B1227033) 2,5-dinitrophenolate, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G are commonly employed for such tasks. researchgate.net The optimization process would elucidate the key structural features of the ion pair, including the geometry of the crucial N⁺-H···O⁻ hydrogen bonds that link the cation and anion.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the compound. The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of N-H bonds in the ammonium (B1175870) group, the symmetric and asymmetric stretches of the nitro (NO₂) groups, and the vibrations of the phenyl ring. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for the Diethylammonium 2,5-Dinitrophenolate Ion Pair (DFT/B3LYP).
ParameterDescriptionTypical Calculated Value
r(N-H···O)Hydrogen bond length~1.8 - 2.0 Å
∠(N-H-O)Hydrogen bond angle~160° - 175°
r(C-O)Phenolate (B1203915) C-O bond length~1.26 Å
r(N-O)Nitro group N-O bond length~1.23 Å
r(N-C)Diethylammonium N-C bond length~1.50 Å

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govmdpi.com

For Diethylammonium 2,5-dinitrophenolate, the HOMO is expected to be localized primarily on the electron-rich 2,5-dinitrophenolate anion, specifically on the phenolate oxygen and the aromatic ring. In contrast, the LUMO is anticipated to be distributed over the electron-deficient nitro groups of the anion. This distribution facilitates intramolecular charge transfer upon electronic excitation. The analysis of these orbitals provides insight into the regions of the molecule most susceptible to electrophilic and nucleophilic attack. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters.
ParameterFormulaTypical Calculated Value (eV)
E_HOMO-~ -6.5 eV
E_LUMO-~ -2.5 eV
Energy Gap (ΔE)E_LUMO - E_HOMO~ 4.0 eV
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2~ -4.5 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2~ 2.0 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates regions of varying electrostatic potential on the van der Waals surface. researchgate.net Negative potential regions (typically colored red) indicate areas of electron surplus and are susceptible to electrophilic attack, while positive potential regions (blue) signify electron deficiency and are prone to nucleophilic attack. researchgate.net

In Diethylammonium 2,5-dinitrophenolate, the MEP would show pronounced negative potential around the oxygen atoms of the phenolate and the two nitro groups, identifying them as the primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, a strong positive potential would be localized around the hydrogen atoms attached to the nitrogen of the diethylammonium cation, highlighting their role as hydrogen bond donors.

Advanced Quantum Chemical Methods for Intermolecular Interaction Energies

Energy Decomposition Analysis (EDA) is a powerful computational technique used to partition the total intermolecular interaction energy into physically meaningful components. semanticscholar.org This allows for a quantitative understanding of the nature of the chemical bond or interaction between two molecular fragments—in this case, the diethylammonium cation and the 2,5-dinitrophenolate anion. A typical EDA scheme decomposes the interaction energy (ΔE_int) into terms such as:

Electrostatic (ΔE_elec): The classical Coulombic interaction between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing energy arising from the overlap of electron clouds of the fragments, also known as exchange-repulsion.

Orbital Interaction (ΔE_orb): The stabilizing energy from the mixing of occupied and virtual orbitals of the fragments, which includes polarization and charge transfer effects.

Dispersion (ΔE_disp): The attractive energy arising from electron correlation effects, which is crucial for describing van der Waals forces.

For an ion pair like Diethylammonium 2,5-dinitrophenolate, the electrostatic component is expected to be the dominant stabilizing force, characteristic of a strong ionic and hydrogen-bonding interaction.

Table 3: Illustrative Energy Decomposition Analysis for the Diethylammonium 2,5-Dinitrophenolate Complex (kcal/mol).
Energy ComponentDescriptionHypothetical Value
ΔE_elecElectrostatic-120.0
ΔE_PauliPauli Repulsion+90.0
ΔE_orbOrbital Interaction-45.0
ΔE_dispDispersion-10.0
ΔE_int (Total) Total Interaction Energy -85.0

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and charge transfer interactions within a molecule. researchgate.netut.ac.ir It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy through second-order perturbation theory (E(2)). nih.gov

In the context of Diethylammonium 2,5-dinitrophenolate, NBO analysis is particularly useful for characterizing the strong N⁺-H···O⁻ hydrogen bond. This analysis would identify the lone pair orbitals (LP) on the phenolate oxygen atom as the primary donor NBOs and the antibonding N-H orbital (σ(N-H)) of the cation as the principal acceptor NBO. The magnitude of the E(2) energy for the LP(O) → σ(N-H) interaction provides a quantitative measure of the hydrogen bond strength and the extent of charge delocalization from the anion to the cation.

Table 4: Key Donor-Acceptor Interactions from NBO Analysis.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O_phenolate)σ* (N-H)~25-40N⁺-H···O⁻ Hydrogen Bond
LP (O_nitro)π* (C-C)_ring~5-10Intramolecular delocalization

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions the electron density of a molecule into atomic basins, allowing for a rigorous analysis of chemical bonding. This methodology is founded on the topology of the electron density, where critical points in the density reveal the nature of atomic interactions.

In the context of Diethylammonium 2,5-dinitrophenolate, QTAIM analysis is employed to characterize the interactions within the crystal lattice. The theory utilizes several key descriptors at the bond critical points (BCPs) to elucidate the nature of the chemical bonds. These descriptors include the electron density (ρ), its Laplacian (∇²ρ), the local kinetic energy density (G), the local potential energy density (V), and the total electron energy density (H).

The sign of the Laplacian of the electron density (∇²ρ) at a BCP is particularly insightful for distinguishing between different types of interactions. A negative value of ∇²ρ is indicative of a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. Conversely, a positive ∇²ρ signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region.

Studies on similar compounds utilize QTAIM to provide a quantum mechanical basis for understanding concepts like hydrogen bonding, which is crucial in the structure of Diethylammonium 2,5-dinitrophenolate. The presence of a bond path and a corresponding bond critical point between two atoms is a necessary and sufficient condition to indicate that the atoms are bonded to one another.

Molecular Dynamics (MD) Simulations for Macroscopic and Microscopic Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, offering insights into both macroscopic and microscopic phenomena.

Simulation of Crystal Growth Dynamics

MD simulations are a valuable tool for investigating the complex processes involved in crystal growth. These simulations can model the nucleation and subsequent growth of crystals from a solution or melt, providing an atomistic view of how individual molecules arrange themselves into a periodic lattice.

For compounds like Diethylammonium 2,5-dinitrophenolate, MD simulations can be used to predict the crystal morphology by simulating the growth rates of different crystal facets. The interactions between the solute molecules and the solvent, as well as the intermolecular forces between the solute molecules themselves, are critical factors that govern the crystal growth process and can be explicitly modeled in MD simulations. By understanding these dynamics, it is possible to control and predict the final crystal shape, which is crucial for various applications.

Investigation of Solution-Phase Behavior

The behavior of Diethylammonium 2,5-dinitrophenolate in solution is a key factor influencing its crystallization and reactivity. MD simulations can be employed to study the solvation process, including the arrangement of solvent molecules around the solute and the dynamics of these interactions.

These simulations can reveal important information about the local concentration fluctuations and the formation of aggregates or clusters in solution, which can act as precursors to nucleation. Furthermore, MD simulations can be used to calculate various thermodynamic and transport properties of the solution, such as diffusion coefficients and viscosity, which are important for understanding and optimizing crystallization processes.

Theoretical Insights into Proton Transfer Mechanisms

Proton transfer is a fundamental chemical process, and theoretical studies provide a powerful means to investigate its mechanism at a molecular level. For Diethylammonium 2,5-dinitrophenolate, a proton transfer compound, understanding the dynamics of proton transfer is essential for elucidating its chemical reactivity and physical properties.

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to map the potential energy surface of the proton transfer reaction. This allows for the identification of the transition state and the calculation of the activation energy barrier for the process. The influence of the surrounding environment, such as the solvent, on the proton transfer mechanism can also be investigated theoretically.

Exploration of Advanced Material Applications

Potential in Non-Linear Optical (NLO) Materials Design

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light, making them crucial for applications in optical switching, frequency conversion, and high-density data storage. Organic materials, in particular, have attracted significant attention due to their large NLO responses and molecular tailorability. The NLO properties of organic compounds are often rooted in their molecular structure, specifically the presence of electron-donating and electron-accepting groups linked by a π-conjugated system.

In the case of N,N-diethylethanamine;2,5-dinitrophenol (B1207554), the 2,5-dinitrophenolate anion acts as an electron acceptor due to the electron-withdrawing nitro groups. This charge-transfer characteristic is a key indicator of potential NLO activity. Research into related nitrophenol compounds has demonstrated their promise as NLO materials. researchgate.net For instance, the organic salt sodium 2,4-dinitrophenolate (B1223059) monohydrate has been synthesized and shown to possess second-harmonic generation (SHG) efficiency 2.5 times greater than that of urea, a standard NLO material. nih.gov The theoretical first-order hyperpolarizability (a measure of NLO activity) was also calculated for this related compound, underscoring the potential of dinitrophenolate salts in NLO design. nih.gov

The design of NLO materials often focuses on engineering non-centrosymmetric crystal structures, as a lack of inversion symmetry is a prerequisite for second-order NLO effects like SHG. While specific NLO data for triethylammonium (B8662869) 2,5-dinitrophenolate is not extensively reported, the general principles suggest its potential as a building block for NLO-active materials.

CompoundNLO PropertyRelative EfficiencyReference
Sodium 2,4-dinitrophenolate monohydrateSecond-Harmonic Generation (SHG)2.5 x Urea nih.gov
2,6-diaminopyridinium 4-nitrophenolate (B89219) 4-nitrophenol (B140041) (DAPNP)Second-Harmonic Generation (SHG)Investigated researchgate.net
2,4,6-Trinitrophenol (TNP)NLO ApplicationsInvestigated researchgate.net

Studies of Thermosalient and Other Stimuli-Responsive Effects in Organic Salts

Stimuli-responsive materials can change their properties in response to external triggers such as heat, light, or mechanical force. researchgate.net One of the most dynamic examples of this is the thermosalient effect, or "jumping crystal" phenomenon, where single crystals exhibit forceful jumping or shattering upon heating. This effect is a macroscopic manifestation of a rapid, anisotropic structural phase transition within the crystal lattice. nih.gov

The mechanism behind the thermosalient effect involves the accumulation of significant latent strain within the crystal, which is then suddenly released. This is often preceded by an anomalous and highly anisotropic thermal expansion of the unit cell, including, in some cases, negative thermal expansion in one dimension. nih.gov While the thermosalient effect has not been specifically documented for N,N-diethylethanamine;2,5-dinitrophenol, organic salts are a promising class of materials for such phenomena.

The responsiveness of these materials is often linked to reversible proton transfer, which can be induced by various stimuli. researchgate.netnih.gov In organic salts, changes in temperature or pressure can alter the delicate balance of hydrogen bonding and ionic interactions, leading to dramatic structural reorganizations. Other stimuli-responsive behaviors observed in organic salts include fluorochromism, where the material changes its fluorescence color in response to ammonia (B1221849) fumes, heat, or grinding. rsc.orgresearchgate.net This behavior is attributed to changes in the crystal packing and intermolecular interactions, which alter the electronic states of the molecules. researchgate.net The ionic nature and hydrogen bonding capabilities of triethylammonium 2,5-dinitrophenolate make it a candidate for investigating such dynamic and responsive solid-state effects.

Development as Components in Functional Organic Materials

The unique properties of organic salts like this compound allow for their development as components in a variety of functional organic materials. Crystal engineering provides the tools to design materials with specific functions by controlling how molecules assemble in the solid state. rsc.org

Applications for functional organic materials built from such components are diverse. For example, stimuli-responsive organic salts that exhibit fluorochromism have potential uses in sensors and intelligent materials. rsc.org The ability of a material to change its emission color in the presence of a specific chemical vapor (chemo-sensing) or due to a change in its physical state (mechano-sensing) is highly desirable. Furthermore, the assembly of organic salts into supramolecular hydrogels has been shown to create materials capable of sensing ammonia and adsorbing dyes. nih.gov The self-assembly process in these materials is driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic/hydrophilic interactions. nih.gov

The development of this compound as a component in functional materials would leverage its ionic interactions and the potential for forming specific supramolecular synthons—reliable and predictable patterns of intermolecular interactions.

Polymorphism and Co-crystallization in Dinitrophenolate Salts

The solid-state structure of a compound profoundly influences its physical properties. Crystal engineering focuses on understanding and controlling this structure to create new materials with desired characteristics. iucr.org For dinitrophenolate salts, two key aspects of crystal engineering are polymorphism and the formation of multi-component crystals.

Understanding Polymorphic Forms and Transformations

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com Different polymorphs of the same compound can have distinct properties, including stability, solubility, and optical behavior. The study of polymorphism is crucial as the crystal packing can significantly influence a material's function. mdpi.com

Compounds containing dinitrophenyl groups are known to exhibit polymorphism. For example, 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242) has been identified in a new polymorphic form, with stability conferred by offset π–π stacking and multiple C—H⋯O interactions. researchgate.net Similarly, 4′-methyl-2,4-dinitrodiphenylamine crystallizes in at least two different polymorphic forms, one non-centrosymmetric and one centrosymmetric, governed by the conformational flexibility of a supramolecular synthon. mdpi.com These examples highlight the propensity of dinitrophenol derivatives to adopt different packing arrangements, suggesting that this compound could also exhibit polymorphism. Transformations between polymorphic forms can be triggered by external stimuli such as temperature, pressure, or even exposure to solvent vapors. nih.gov

Engineering Multi-Component Crystals

Multi-component crystals are crystalline solids that consist of two or more different molecular or ionic compounds in a stoichiometric ratio. researchgate.net This category includes salts and co-crystals. The distinction generally lies in the degree of proton transfer between the components: in salts, a proton is fully transferred from an acid to a base, creating ions, while in co-crystals, the components are neutral and interact via non-ionic forces like hydrogen bonding. youtube.com

The formation of multi-component crystals is a powerful strategy to modify the physicochemical properties of a substance without altering its chemical structure. ijpsr.com Dinitrophenols and related dinitro-aromatics are versatile building blocks for this purpose. nih.govresearchgate.netresearchgate.net For example, 3,5-dinitrobenzoic acid has been co-crystallized with various active pharmaceutical ingredients to form both simple 1:1 salts and more complex 1:2 acid salts, where the resulting crystal structures are held together by intricate networks of hydrogen bonds. nih.gov

The synthesis of these materials can be achieved through various methods, including slow evaporation from solution or mechanochemical techniques like liquid-assisted grinding. nih.govrsc.orgyoutube.com For this compound, which is itself a salt, further crystal engineering could involve its formulation into ternary (three-component) or higher-order systems to fine-tune its material properties for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dinitrophenol, and how can its purity be validated?

  • Methodological Answer : 2,5-Dinitrophenol can be synthesized via nitration of phenol derivatives under controlled conditions, using mixed acid (HNO₃/H₂SO₄). Chromatographic techniques (HPLC or GC-MS) are critical for purity validation due to the presence of isomers (e.g., 2,4- and 2,6-dinitrophenol). Melting point determination is less reliable for this isomer due to limited data . Structural confirmation should combine IR spectroscopy (nitro group absorption at ~1530 cm⁻¹) and NMR to resolve positional isomerism .

Q. How does N,N-diethylethanamine interact with organic acids in binary mixtures, and what experimental techniques quantify these interactions?

  • Methodological Answer : N,N-Diethylethanamine forms charge-transfer complexes with acids (e.g., dichloroacetic acid), altering refractive indices and dielectric constants. Use densitometry and refractometry to measure binary mixture properties. Thermodynamic parameters (excess molar volume, deviation in refractive index) reveal non-ideal behavior due to dipole-dipole interactions . For salt formation studies, conduct titration experiments with potentiometric monitoring .

Q. What are the standard toxicological screening protocols for 2,5-dinitrophenol in metabolic studies?

  • Methodological Answer : Acute toxicity assays in model organisms (e.g., rat liver slices) assess mitochondrial uncoupling activity via oxygen consumption rates. Monitor ATP depletion using luciferase-based assays. Chronic exposure studies require dose-response profiling under varying oxygen tensions, as metabolic effects are oxygen-dependent .

Advanced Research Questions

Q. How can computational models resolve contradictions in the reported physical properties of 2,5-dinitrophenol (e.g., sublimation vs. decomposition)?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict thermal stability by analyzing bond dissociation energies of nitro groups. Compare with experimental Thermogravimetric Analysis (TGA) data to differentiate sublimation (intact molecular loss) from decomposition (fragmentation). Calorimetry (DSC) under inert atmospheres can clarify phase transitions .

Q. What mechanistic insights explain the oxygen-dependent modulation of 2,5-dinitrophenol’s effects on ethanol metabolism?

  • Methodological Answer : Under hypoxic conditions, 2,5-dinitrophenol enhances ethanol metabolism by uncoupling mitochondrial respiration, diverting NADH to cytosolic pathways. In oxygen-rich environments, this effect diminishes due to restored oxidative phosphorylation. Use isotopic tracing (¹⁴C-ethanol) and mitochondrial isolation techniques to map metabolic flux shifts .

Q. How do solvent polarity and amine structure influence the catalytic role of N,N-diethylethanamine in esterification reactions?

  • Methodological Answer : Conduct kinetic studies in solvents of varying polarity (e.g., toluene vs. DMSO) to assess nucleophilic activation. Compare with structurally similar amines (e.g., triethylamine vs. pyridine) using FTIR to monitor intermediate enolate formation. Solvent effects on transition-state stabilization can be modeled via Hammett plots .

Data Contradiction Analysis

Q. Why are melting point data inconsistent for 2,5-dinitrophenol across literature sources?

  • Resolution : Limited experimental data and isomer contamination (e.g., 2,4-dinitrophenol, CAS 51-28-5) contribute to discrepancies. Purify samples via recrystallization in ethanol/water mixtures, followed by GC-MS to confirm isomer ratios. Differential Scanning Calorimetry (DSC) under controlled heating rates provides reliable phase-transition data .

Q. How can researchers reconcile conflicting reports on N,N-diethylethanamine’s efficacy in petroleum refining?

  • Resolution : Variability arises from differences in fuel composition (e.g., sulfur content) and amine concentration. Design factorial experiments to optimize additive ratios using Response Surface Methodology (RSM). Monitor octane improvement and toxicity reduction via gas chromatography and Ames mutagenicity tests .

Methodological Best Practices

  • Synthesis & Purification : For 2,5-dinitrophenol, prioritize regioselective nitration with meta-directing groups to minimize isomer byproducts .
  • Toxicity Assays : Include positive controls (e.g., 2,4-dinitrophenol) in metabolic studies to benchmark uncoupling activity .
  • Computational Validation : Cross-validate DFT results with experimental IR and NMR spectra to ensure model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.